2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid
Overview
Description
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid, also known as MTAA, is a thiazole-containing compound that has been used in scientific research for several years. MTAA has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of several biological processes.
Scientific Research Applications
Anticancer Potential
Research indicates significant potential in anticancer applications. A study involved synthesizing compounds starting from 2-(4-methylphenyl)acetic acid, showing moderate to excellent anticancer activity against several cancer cell lines including breast, lung, colon, and ovarian cancer. These compounds, related to 2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid, exhibited higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Solar Cell Technology
A novel application in solar cell technology has been explored where 2-(thiophen-2-yl)thiazole, a closely related structure, was used as a π-bridge in diethylamino coumarin for dye-sensitized solar cells. This showed improved light-harvesting capabilities and photovoltaic performance, indicating potential for efficient solar energy conversion (Han et al., 2015).
Chemical Synthesis and Reactivity Studies
In the field of chemical synthesis and reactivity, compounds related to 2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid have been synthesized and studied for their properties. For example, the synthesis and reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline have been investigated, highlighting the potential of these compounds in advanced chemical synthesis and their reactivity in various chemical processes (Aleksandrov et al., 2020).
Fluorescent Compound for Metal Sensing
A derivative of this compound has been synthesized and found to exhibit selective fluorescence quenching effects with Co2+, indicating its potential as a fluorescent chemical sensor for metal detection. This suggests its applicability in environmental monitoring and industrial processes (Li, 2013).
Antibiotic Development
In pharmaceutical research, derivatives of similar compounds have been used in the preparation of cephem antibiotics, which are vital in treating bacterial infections. This indicates a potential pathway for developing new antibiotic compounds (Tatsuta et al., 1994).
properties
IUPAC Name |
2-[5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-11-10-12-7(5-15-10)8-3-2-6(16-8)4-9(13)14/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQRAUOFZVBFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC=C(S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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